4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine is an organic compound that belongs to the class of amines It features a pyrimidine ring attached to a pentane chain with two methyl groups at the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Alkylation: The pyrimidine ring is then alkylated using a suitable alkyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-(pyridin-2-yl)pentan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4,4-Dimethyl-1-(pyrimidin-2-yl)butan-1-amine: Similar structure but with a shorter butane chain.
Uniqueness
4,4-Dimethyl-1-(pyrimidin-2-yl)pentan-1-amine is unique due to the presence of the pyrimidine ring, which can confer different electronic and steric properties compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4,4-dimethyl-1-pyrimidin-2-ylpentan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-11(2,3)6-5-9(12)10-13-7-4-8-14-10/h4,7-9H,5-6,12H2,1-3H3 |
InChI Key |
VNMDSVDKYSUOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCC(C1=NC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.